molecular formula C7H9F3O2 B15089268 Isopropyl 4,4,4-trifluoromethylcrotonate

Isopropyl 4,4,4-trifluoromethylcrotonate

Cat. No.: B15089268
M. Wt: 182.14 g/mol
InChI Key: NTWJVNKDXHOWCI-UHFFFAOYSA-N
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Description

Isopropyl 4,4,4-trifluoromethylcrotonate is a fluorinated organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4,4,4-trifluoromethylcrotonate typically involves the esterification of 4,4,4-trifluorocrotonic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4,4,4-trifluoromethylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Isopropyl 4,4,4-trifluoromethylcrotonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 4,4,4-trifluoromethylcrotonate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4,4,4-trifluoromethylcrotonate is unique due to its isopropyl ester group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

propan-2-yl 4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3

InChI Key

NTWJVNKDXHOWCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=CC(F)(F)F

Origin of Product

United States

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